

# AES-135 (CAS Number: 2361659-61-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AES-135   |           |
| Cat. No.:            | B15585584 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) with demonstrated preclinical anti-cancer activity, particularly in pancreatic ductal adenocarcinoma (PDAC) models.[1][2][3] As a pan-HDAC inhibitor, AES-135 targets multiple HDAC enzymes, leading to changes in the acetylation status of both histone and non-histone proteins. This epigenetic modulation can, in turn, affect a variety of cellular processes, including gene expression, cell cycle progression, apoptosis, and cellular motility, making it a compound of significant interest for oncology research and development.[4][5] This technical guide provides a comprehensive overview of AES-135, including its mechanism of action, quantitative data from key experiments, detailed experimental methodologies, and a visualization of its potential signaling pathways.

#### **Data Presentation**

# Table 1: In Vitro HDAC Inhibitory Activity of AES-135



| Target                                                                                                                | IC50 (nM)              | Assay Type                                        | Reference |
|-----------------------------------------------------------------------------------------------------------------------|------------------------|---------------------------------------------------|-----------|
| HDAC3                                                                                                                 | 654 Biochemical Assay  |                                                   | [6]       |
| HDAC6                                                                                                                 | 190 Biochemical Assay  |                                                   | [6]       |
| HDAC8                                                                                                                 | 1100 Biochemical Assay |                                                   | [6]       |
| HDAC11                                                                                                                | 636                    | Biochemical Assay                                 | [6]       |
| >90% inhibition at 10<br>$\mu$ M for HDACs 3, 6, 8,<br>10, 11<br>11; $\geq$ 70% for HDACs<br>1, 10; $<$ 20% for HDAC4 |                        | Electrophoretic<br>Mobility Shift Assay<br>(EMSA) | [2][7]    |

Table 2: In Vitro Cytotoxicity of AES-135 in Human Cancer Cell Lines



| Cell Line                       | Cancer Type                  | IC50 (μM) | Reference |
|---------------------------------|------------------------------|-----------|-----------|
| BT143                           | Glioblastoma                 | 2.3       | [1]       |
| BT189                           | Glioblastoma                 | 1.4       | [1]       |
| D425                            | Medulloblastoma<br>(primary) | 0.27      | [1]       |
| D458                            | Medulloblastoma (recurrent)  |           | [1]       |
| MV4-11                          | Acute Myeloid<br>Leukemia    | 1.9       | [1]       |
| MOLM-13                         | Acute Myeloid<br>Leukemia    | 2.72      | [1]       |
| MDA-MB-231                      | Breast Cancer                | 2.1       | [1]       |
| K562                            | Chronic Myeloid<br>Leukemia  |           | [1]       |
| PC-3                            | Prostate Cancer              | 1.6       | [1]       |
| MRC-9 Normal Lung<br>Fibroblast |                              | 19.2      | [1]       |

Table 3: In Vivo Pharmacokinetic Parameters of AES-135 in Mice



| Parameter                  | Value                         | Dosing                        | Animal Model | Reference |
|----------------------------|-------------------------------|-------------------------------|--------------|-----------|
| Cmax                       | 7452 ng/mL<br>(10.74 μM)      | 20 mg/kg<br>(intraperitoneal) | NSG Mice     | [1][7]    |
| Time to Cmax<br>(Tmax)     | 30 minutes                    | 20 mg/kg<br>(intraperitoneal) | NSG Mice     | [1][7]    |
| Half-life (t1/2)           | 5.0 hours                     | 20 mg/kg<br>(intraperitoneal) | NSG Mice     | [1][7]    |
| Sustained<br>Concentration | >10 hours (µM concentrations) | 20 mg/kg<br>(intraperitoneal) | NSG Mice     | [2]       |

Table 4: In Vivo Efficacy of AES-135 in an Orthotopic

**Pancreatic Cancer Mouse Model** 

| Treatment<br>Group | Dosing<br>Regimen                                                | Median<br>Survival<br>(days) | p-value | Animal<br>Model                    | Reference |
|--------------------|------------------------------------------------------------------|------------------------------|---------|------------------------------------|-----------|
| AES-135            | 50 mg/kg<br>(intraperitone<br>al), 5<br>days/week for<br>1 month | 36.5                         | 0.0146  | C57BI/6 mice<br>with KPC2<br>cells | [1][2]    |
| Vehicle            | -                                                                | 29.5                         | -       | C57Bl/6 mice<br>with KPC2<br>cells | [1][2]    |

# **Experimental Protocols**

Detailed step-by-step protocols for the synthesis and evaluation of **AES-135** are available in the supporting information of the primary publication by Shouksmith et al.[2][7] The following provides an overview of the key experimental methodologies.

## **HDAC Inhibition Assays**



- Electrophoretic Mobility Shift Assay (EMSA): Recombinant human HDAC enzymes (HDACs 1, 3, 4, 6, 8, 10, and 11) were incubated with a fluorophore-labeled acetylated peptide substrate in the presence or absence of **AES-135** (at a concentration of 10 μM). The reaction products were then separated by electrophoresis, and the level of deacetylation was quantified by measuring the fluorescence intensity of the substrate and product bands.[2][7]
- Biochemical IC50 Determination: To determine the half-maximal inhibitory concentration
  (IC50), a similar biochemical assay was employed with a range of AES-135 concentrations.
  The resulting data were fitted to a dose-response curve to calculate the IC50 values for each
  HDAC subtype.[2]

### In Vitro Cell-Based Assays

- Cell Viability Assay: Human cancer cell lines were seeded in 96-well plates and treated with
  increasing concentrations of AES-135 for a specified period (e.g., 72 hours). Cell viability
  was assessed using a standard method such as the CellTiter-Glo® luminescent cell viability
  assay, which measures ATP levels. IC50 values were calculated from the resulting doseresponse curves.
- 3D Spheroid Co-culture Model: To better mimic the tumor microenvironment, low-passage patient-derived pancreatic tumor spheroids were co-cultured with cancer-associated fibroblasts (CAFs). These 3D cultures were then treated with AES-135, and the selective cytotoxicity towards the tumor spheroids versus the fibroblasts was evaluated.[2][3]

#### **Pharmacokinetic Studies**

In Vivo Pharmacokinetic Analysis: NSG mice were administered a single intraperitoneal (IP) injection of AES-135 (20 mg/kg). Blood samples were collected at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection. The concentration of AES-135 in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters including Cmax, Tmax, and half-life were then calculated.[1][7]

### In Vivo Efficacy Studies

 Orthotopic Pancreatic Cancer Model: An aggressive orthotopic murine model of pancreatic cancer was established by implanting KPC2 cells into the pancreas of C57BI/6 mice. Once



tumors were established, mice were treated with **AES-135** (50 mg/kg, IP, 5 days a week) or a vehicle control. The primary endpoint was overall survival, which was monitored and analyzed using Kaplan-Meier survival curves.[1][2]

# Mandatory Visualization Signaling Pathways

The precise signaling pathways downstream of **AES-135** in pancreatic cancer are multifaceted and a subject of ongoing research. Based on its known targets (HDAC3, HDAC6, and HDAC11) and the established roles of these enzymes in pancreatic cancer, the following diagrams illustrate the hypothesized mechanisms of action.



Click to download full resolution via product page

Caption: Overview of AES-135's mechanism of action.





Click to download full resolution via product page

Caption: Hypothesized HDAC3-mediated signaling pathway inhibited by AES-135.





Click to download full resolution via product page

Caption: Hypothesized HDAC6-mediated signaling pathway inhibited by **AES-135**.

## **Conclusion and Future Directions**

**AES-135** is a promising preclinical HDAC inhibitor with potent activity against HDACs 3, 6, and 11, and demonstrated efficacy in in vitro and in vivo models of pancreatic cancer.[1][2][3] Its favorable pharmacokinetic profile and ability to prolong survival in a challenging orthotopic PDAC model underscore its potential as a therapeutic candidate.[1][2] The proposed

#### Foundational & Exploratory





mechanisms of action, including the modulation of immune checkpoints like PD-L1 and the regulation of cell motility, offer a strong rationale for its further development.

Future research should focus on elucidating the detailed molecular mechanisms underlying the selective cytotoxicity of **AES-135** and its impact on the tumor microenvironment. Further preclinical studies, including combination therapies with standard-of-care agents or immunotherapy, are warranted to fully explore its therapeutic potential. As of the latest available information, **AES-135** is a preclinical candidate, and its progression to clinical trials has not been publicly disclosed. Continued investigation is crucial to determine if **AES-135** can be translated into an effective treatment for pancreatic cancer and other malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. HDAC3 mediates smoking-induced pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6 and cytoplasmic linker protein 170 function together to regulate the motility of pancreatic cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of histone deacetylases in pancreas: Implications for pathogenesis and therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current evidence for histone deacetylase inhibitors in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AES-135 (CAS Number: 2361659-61-0): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585584#aes-135-cas-number-2361659-61-0]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com